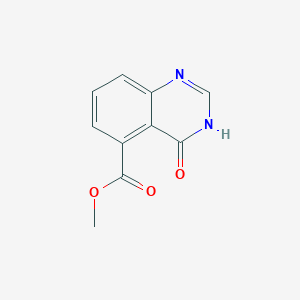

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

methyl 4-oxo-3H-quinazoline-5-carboxylate |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-8(6)9(13)12-5-11-7/h2-5H,1H3,(H,11,12,13) |

InChI Key |

LVLSSYQWOKAYPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with formamide to form the quinazolinone core, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-4,5-dicarboxylate derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinazoline-4,5-dicarboxylate derivatives.

Reduction: Hydroxyquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of fluorescent brightening agents and dyes

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several phthalazinone derivatives (e.g., compounds A22, A23, B2–B5) with structural and functional similarities to Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. Below is a detailed comparison:

Core Structural Differences

- Target Compound :

- Core : Quinazoline (benzene fused to a pyrimidine ring with N atoms at positions 1 and 3).

- Substituents : Methyl carboxylate at position 5, ketone at position 4.

- Phthalazinone Analogs (): Core: Phthalazinone (benzene fused to a pyridazine ring with N atoms at positions 1 and 2). Substituents: Varied groups, including fluorobenzyl, hydrazides, and cyclohexane-carbonyl piperazine derivatives .

Molecular Weight and Formula

| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₈N₂O₃ (calculated) | 204.18 (calculated) | Methyl carboxylate, ketone |

| Phthalazinone derivative (B2) | C₁₉H₁₉FN₄O₂ | 355.16 | Fluorobenzyl, propyl hydrazide |

| Phthalazinone derivative (A22) | C₂₇H₂₉F₃N₄O₂ | 499.23 | Difluorocyclohexane, fluorobenzyl |

The target compound has a significantly lower molecular weight compared to phthalazinone derivatives in , which may enhance its bioavailability and membrane permeability .

Functional Group Impact

- Ester vs. Hydrazides (e.g., B2–B5) may exhibit stronger hydrogen-bonding capacity, affecting target binding affinity .

- Fluorine Substituents :

Spectroscopic Data (NMR/MS)

- ¹H NMR : Signals for fluorobenzyl protons (~6.8–7.4 ppm) and hydrazide NH groups (~8.5–10 ppm).

- MS : Molecular ion peaks consistent with their formulas (e.g., m/z 355.16 for B2) .

The absence of fluorine and hydrazide groups in the target compound would result in markedly different spectroscopic profiles.

Research Implications

- Biological Activity: Phthalazinones in are designed for targeted therapies (e.g., kinase inhibition), suggesting that the quinazoline analog may share similar mechanisms but with altered potency due to core heterocycle differences .

- Synthetic Flexibility: The ester group in the target compound offers a handle for further derivatization (e.g., hydrolysis to carboxylic acid), a strategy less feasible in hydrazide-based phthalazinones.

Biological Activity

Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (M4Q5C) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

M4Q5C has the molecular formula and a molecular weight of approximately 204.19 g/mol. The compound is characterized by a quinazoline core structure with a methyl group and an oxo group at specific positions, contributing to its reactivity and solubility properties .

Synthesis Methods

M4Q5C can be synthesized through various organic chemistry techniques, often involving the condensation of appropriate starting materials. The synthetic routes typically yield derivatives that can be further evaluated for biological activity. Notably, the synthesis of derivatives has shown that modifications at specific positions can enhance their pharmacological properties .

Antitumor Activity

M4Q5C and its derivatives have demonstrated promising antitumor activity against various cancer cell lines. A study evaluated the growth inhibition of M4Q5C against seven human solid tumor cell lines and the leukemia cell line HL-60. The results indicated that certain derivatives exhibited greater cytotoxicity than the standard chemotherapeutic agent temozolomide:

| Compound | IC50 (μmol/mL) | Cell Line |

|---|---|---|

| M4Q5C Derivative IVa | 12.11 | HL-60 |

| M4Q5C Derivative IIIa | 3.24 | HL-60 |

| M4Q5C Derivative IIIf | 2.63 | HL-60 |

| Temozolomide | >80 | HL-60 |

These findings suggest that M4Q5C derivatives could serve as potential candidates for leukemia treatment due to their lower IC50 values compared to temozolomide .

The mechanism by which M4Q5C exerts its biological effects is believed to involve interactions with biological macromolecules through hydrogen bonding and non-covalent interactions. Such interactions may lead to the inhibition of critical pathways involved in tumor cell proliferation .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline scaffold significantly affect the biological activity of M4Q5C derivatives. For instance, substituents at the 8-position of the quinazoline ring have been shown to enhance solubility and potency against cancer cells:

| Substituent Position | Effect on Activity |

|---|---|

| 8-position (ester) | Increased solubility and potency |

| N3-position (methyl) | Enhanced interaction with targets |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profile of M4Q5C derivatives .

Case Studies

- Evaluation Against Solid Tumors : A series of studies demonstrated that M4Q5C derivatives could inhibit growth in multiple solid tumor cell lines, indicating broad-spectrum antitumor potential.

- Leukemia Cell Line Studies : Specific derivatives showed significant inhibition in HL-60 cells, suggesting targeted therapeutic applications in hematological malignancies.

Q & A

Basic: What are the established synthetic routes for Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves cyclization and esterification steps. A common approach includes:

Cyclization of Precursors : Reacting 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Critical Conditions :

- Temperature : Maintain 60–80°C during esterification to avoid decarboxylation.

- Solvent Choice : Anhydrous methanol minimizes hydrolysis side reactions.

- Catalyst Optimization : Use 0.1–0.3 equivalents of H₂SO₄ to balance yield and purity .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.9 ppm, singlet), and NH protons (δ 10.2–11.5 ppm, broad).

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl ester (δ 52 ppm).

- X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for refinement. Typical parameters:

- Space Group : P2₁/c (monoclinic).

- Bond Lengths : C=O (1.21–1.23 Å), C-N (1.32–1.35 Å).

- R-factors : Aim for R₁ < 0.05 for high-resolution data .

Advanced: How can synthetic yield be optimized while minimizing by-products?

Methodological Answer:

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation).

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst Loading : Reduce H₂SO₄ to 0.1 equivalents with molecular sieves to absorb water, shifting equilibrium toward ester formation.

- By-Product Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to identify and quantify impurities .

Advanced: How to address contradictions in reported crystallographic data (e.g., bond angles vs. computational models)?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to reduce noise.

- Refinement : Apply twin refinement in SHELXL for twinned crystals (common in monoclinic systems).

- Validation Tools :

- PLATON : Check for missed symmetry or disorder.

- Mercury CSD : Compare with similar structures in the Cambridge Structural Database.

- Computational Validation : Perform DFT geometry optimization (B3LYP/6-31G*) to compare theoretical vs. experimental bond angles .

Advanced: What experimental strategies assess its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Use ADP-Glo™ Kinase Assay (Promega) with IC₅₀ determination.

- Cellular Uptake : LC-MS quantification in HEK293 cells (extract with acetonitrile, monitor m/z 219.1 [M+H]⁺).

- Molecular Docking :

Advanced: How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Heat at 40–60°C for 1 week; assess decomposition products (e.g., quinazoline ring-opening).

- Degradation Pathways :

Advanced: What analytical techniques ensure purity for pharmacological studies?

Methodological Answer:

- HPLC :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : 70:30 acetonitrile/0.1% formic acid.

- Retention Time : ~8.2 minutes (λ = 254 nm).

- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N.

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 219.0764) .

Advanced: How to design SAR studies for derivatives targeting improved solubility?

Methodological Answer:

- Structural Modifications :

- Ester Replacement : Substitute methyl ester with PEGylated moieties.

- Quinazoline Ring Substitution : Introduce -OH or -NH₂ groups at C6/C7 positions.

- Solubility Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.